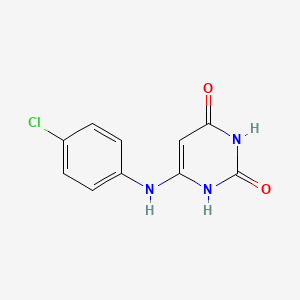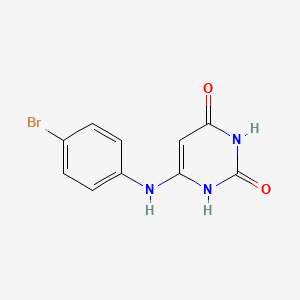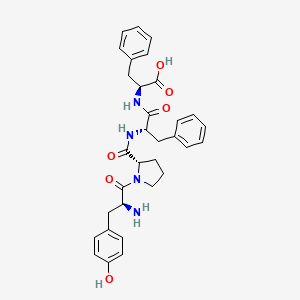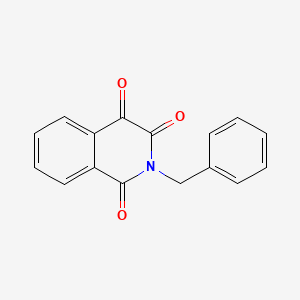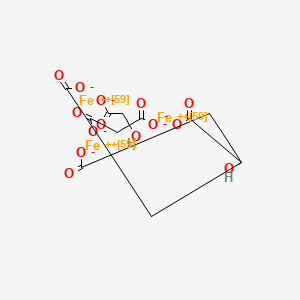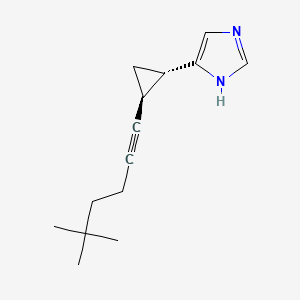![molecular formula C14H12N4O B3062308 2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}benzenolate CAS No. 220955-03-3](/img/structure/B3062308.png)
2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}benzenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CRA_1144 is a small molecule compound with the chemical formula C₁₄H₁₂N₄O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CRA_1144 typically involves the reaction of 2-hydroxyphenylbenzimidazole with appropriate reagents to form the desired compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. The specific synthetic route may vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of CRA_1144 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to obtain the final product. The industrial production process is designed to be cost-effective and scalable to meet the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
CRA_1144 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: CRA_1144 can be reduced using reducing agents to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of CRA_1144 include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst .
Major Products Formed
The major products formed from the reactions of CRA_1144 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile used .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: CRA_1144 has been investigated for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: CRA_1144 is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of CRA_1144 involves its interaction with specific molecular targets and pathways. The compound has been shown to interact with enzymes such as trypsin-1 and serine protease hepsin, which are involved in various biological processes. These interactions can modulate the activity of these enzymes and affect downstream signaling pathways .
Comparison with Similar Compounds
CRA_1144 is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other phenylbenzimidazoles, which share the same core structure but differ in their substituents and functional groups.
List of Similar Compounds
- 2-Phenylbenzimidazole
- 1-Hydroxy-2-unsubstituted benzenoids
- 1-Hydroxy-4-unsubstituted benzenoids
- Phenylimidazoles
CRA_1144 stands out due to its unique combination of properties, making it a valuable compound for various scientific research and industrial applications.
Properties
CAS No. |
220955-03-3 |
|---|---|
Molecular Formula |
C14H12N4O |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)-3H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C14H12N4O/c15-13(16)8-5-6-10-11(7-8)18-14(17-10)9-3-1-2-4-12(9)19/h1-7,19H,(H3,15,16)(H,17,18) |
InChI Key |
URJKRCBBKTXOHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


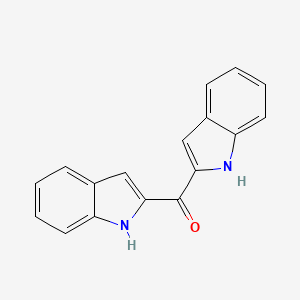
![BUTANEDIAMIDE, N1-[(1S)-2,2-DIMETHYL-1-[(METHYLAMINO)CARBONYL]PROPYL]-N4-HYDROXY-3-(HYDROXYMETHYL)-2-(4-METHOXYPHENYL)-, (2S,3R)-](/img/structure/B3062243.png)

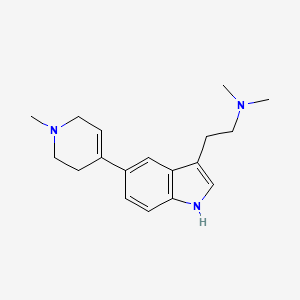
![N-hydroxybenzo[b]thiophene-2-carboxamide](/img/structure/B3062259.png)
